![molecular formula C14H11N3OS B2613651 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 476278-67-8](/img/structure/B2613651.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

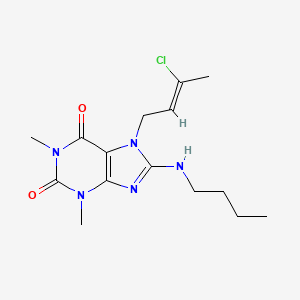

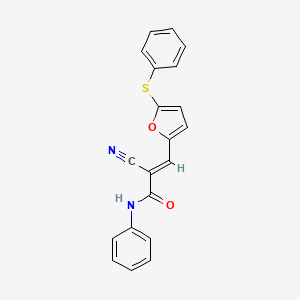

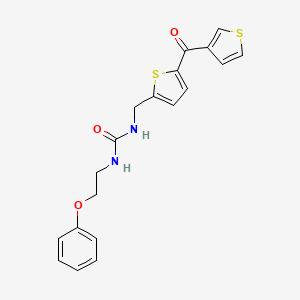

The molecular structure of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide consists of a cyclopropane ring attached to a thiazole moiety. The cyanophenyl group is also part of the structure. Analytical techniques such as FT-IR , 1H NMR , and 13C NMR spectroscopy can be employed to confirm the compound’s structure .

Aplicaciones Científicas De Investigación

- N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide derivatives have been investigated for their potential as anticancer agents. Researchers explore their cytotoxicity against cancer cell lines and their ability to inhibit tumor growth. These compounds may act through different mechanisms, such as interfering with cell cycle progression or inducing apoptosis .

- The compound’s thiazole ring and cyano group make it an interesting candidate for antimicrobial studies. Researchers evaluate its effectiveness against bacteria, fungi, and other pathogens. Insights into its mode of action can guide the development of novel antibiotics .

- Some derivatives of this compound exhibit anti-inflammatory properties. Researchers investigate their effects on inflammatory pathways, including cytokine production and NF-κB signaling. Understanding their mechanisms can aid in designing anti-inflammatory drugs .

- Computational studies involving molecular docking and dynamics simulations explore the interactions of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide derivatives with target proteins. These insights guide drug design and optimization .

- Researchers explore whether these compounds can protect neurons from oxidative stress, excitotoxicity, or neurodegenerative conditions. Investigations include in vitro and in vivo models to assess their neuroprotective effects .

- The cyano group in the compound suggests potential enzyme inhibition. Scientists study its interaction with specific enzymes, such as kinases or proteases. These insights contribute to our understanding of biological processes and may lead to therapeutic applications .

Anticancer Research

Antimicrobial Properties

Anti-inflammatory Activity

Molecular Modeling and Drug Design

Neuroprotective Potential

Chemical Biology and Enzyme Inhibition

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-7-9-1-3-10(4-2-9)12-8-19-14(16-12)17-13(18)11-5-6-11/h1-4,8,11H,5-6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDAOUXCOUPOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)

![cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B2613575.png)

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)

![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)